molecular formula C18H17N3O3 B7840923 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone

1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone

Cat. No.: B7840923
M. Wt: 323.3 g/mol
InChI Key: FHODFBPGUBHIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone: is an organic compound that belongs to the quinazoline family. This compound is characterized by the presence of an acetylphenyl group attached to the quinazoline core, which is further substituted with two methoxy groups at the 6 and 7 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone typically involves the condensation of 4-acetylphenylamine with 6,7-dimethoxyquinazoline-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone is used as a building block in the synthesis of more complex quinazoline derivatives

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which play a crucial role in cell signaling pathways.

Medicine: this compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit tyrosine kinases makes it a potential candidate for the treatment of certain types of cancer, such as non-small cell lung cancer and breast cancer.

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure allows for the design of molecules with specific biological activities, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that phosphorylate tyrosine residues on proteins, which is a key step in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

  • N-(4-Acetylphenyl)-4-aminobenzamide
  • N-(4-Acetylphenyl)-6-methoxyquinazoline-4-amine
  • N-(4-Acetylphenyl)-7-methoxyquinazoline-4-amine

Comparison: 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone is unique due to the presence of two methoxy groups at the 6 and 7 positions of the quinazoline ring. This structural feature enhances its biological activity and selectivity towards specific molecular targets. In comparison, other similar compounds with different substitution patterns may exhibit varying degrees of activity and selectivity, making this compound a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11(22)12-4-6-13(7-5-12)21-18-14-8-16(23-2)17(24-3)9-15(14)19-10-20-18/h4-10H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHODFBPGUBHIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.